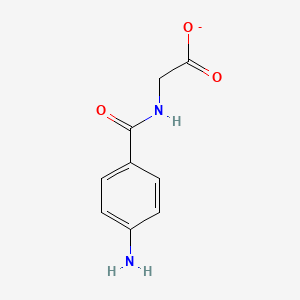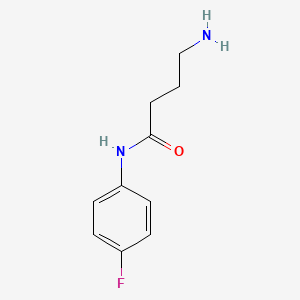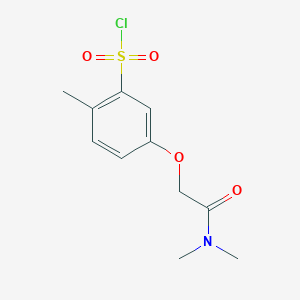![molecular formula C16H14FNO4 B12119995 3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-fluorophényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one, également connu sous son nom IUPAC 1,3,4-oxadiazole-2(3H)-thione, 3-[[2-fluorophenyl)amino]methyl]-5-(2-methoxyphenyl) , possède les propriétés suivantes :
Formule chimique : C₁₆H₁₄FN₃O₂S
Masse moléculaire : 331,36 g/mol
Numéro CAS : 331670-22-5
Méthodes De Préparation
Voies de synthèse :
Les voies de synthèse de ce composé impliquent la réaction de matières premières appropriées. Une méthode courante est la condensation d’un dérivé de 2-aminobenzofurane avec une fluorophénylamine, suivie d’étapes de méthylation et d’oxydation.
Conditions de réaction :
Condensation : La réaction se produit généralement dans un solvant approprié (par exemple, le dichlorométhane ou le diméthylformamide) avec une base (comme le carbonate de potassium) à une température élevée.
Méthylation : La méthylation peut être réalisée à l’aide d’iodure de méthyle ou de sulfate de diméthyle.
Oxydation : L’oxydation du groupe thiol en thione peut être effectuée à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Production industrielle :
Les méthodes de production à l’échelle industrielle peuvent impliquer des modifications des étapes ci-dessus pour optimiser le rendement, le coût et la sécurité.
Analyse Des Réactions Chimiques
3-[(2-fluorophényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one peut subir diverses réactions :
Oxydation : Il peut être oxydé pour former ses dérivés sulfone ou sulfoxyde correspondants.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels.
Réduction : La réduction du groupe thione peut donner le thiol correspondant.
Les réactifs et les conditions courants dépendent du type de réaction spécifique.
4. Applications de la recherche scientifique
Ce composé trouve des applications dans :
Médecine : Il pourrait présenter une activité pharmacologique, ce qui le rend pertinent pour la découverte de médicaments.
Chimie : Les chercheurs étudient sa réactivité et l’utilisent comme élément constitutif de molécules plus complexes.
Industrie : Il pourrait servir de précurseur à d’autres composés.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other compounds.
Mécanisme D'action
Le mécanisme d’action exact reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.
Comparaison Avec Des Composés Similaires
, qui partage certaines caractéristiques structurelles.
Propriétés
Formule moléculaire |
C16H14FNO4 |
|---|---|
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
3-(2-fluoroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14FNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3 |
Clé InChI |
NXQWDQWOBMZWFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)
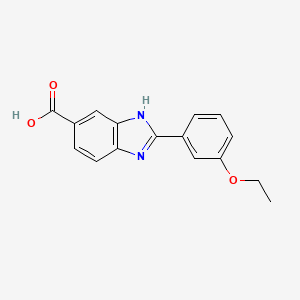

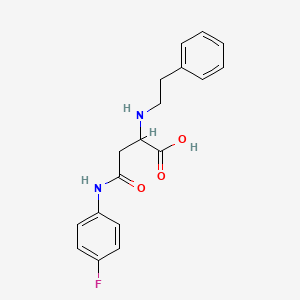
![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)
![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)


